CORTODOXONE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

What is Cortexolone?

Cortexolone, also known as 11β-hydroxyprogesterone (11β-OHP), is a naturally occurring steroid hormone. It is produced in the adrenal glands and serves as an intermediate step in the biosynthesis of cortisol, the primary stress hormone in humans [].

Scientific Research on Cortexolone

While cortisol is the more well-studied hormone, cortexolone has emerged as a potential target for scientific research due to its unique properties:

Neuroprotective effects

Studies in animals suggest cortexolone may have neuroprotective properties. Research has shown it can improve memory and cognitive function in animal models of Alzheimer's disease [].

Metabolic regulation

Cortexolone may play a role in regulating metabolism. Studies have found that cortexolone levels are altered in individuals with obesity and type 2 diabetes, suggesting a potential link between the hormone and metabolic health [].

Stress response

The role of cortexolone in the stress response is still under investigation. Some studies suggest it may have anxiolytic (anxiety-reducing) effects, while others haven't found a significant impact [, ].

Future Directions

Research on cortexolone is ongoing, with scientists investigating its potential therapeutic applications in various conditions, including:

- Alzheimer's disease and other neurodegenerative disorders

- Metabolic disorders like obesity and type 2 diabetes

- Anxiety and stress-related disorders

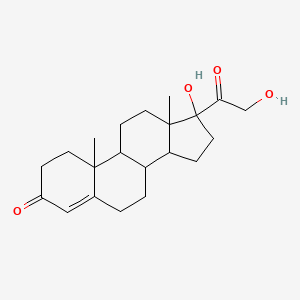

Cortodoxone, also known as 11-deoxycortisol, is a steroid hormone classified as a glucocorticoid. Its chemical formula is C21H30O4, and it has a molar mass of approximately 346.467 g/mol. Cortodoxone serves as a metabolic intermediate in the biosynthesis of cortisol, playing a crucial role in the body's stress response and metabolism regulation. It was first identified by Tadeusz Reichstein in 1938 and is sometimes referred to as Reichstein's Substance S .

Cortexolone itself doesn't have a well-defined mechanism of action within the body. However, its significance lies in its role as a precursor to clascoterone. Clascoterone acts as an androgen receptor antagonist. Androgens are hormones that stimulate the development of male characteristics. By blocking androgen receptors, clascoterone can potentially reduce sebum production in the skin (a factor in acne) and hair follicle miniaturization (a cause of hair loss) [].

Cortodoxone undergoes several important chemical transformations in the body:

- Conversion to Cortisol: Cortodoxone is synthesized from 17α-hydroxyprogesterone through the action of the enzyme 21-hydroxylase. It can be further converted to cortisol by the enzyme 11β-hydroxylase.

- Metabolic Pathways: In cases of enzymatic deficiencies, such as 11β-hydroxylase deficiency, cortodoxone can be converted to androstenedione, impacting steroidogenesis .

- Oxidation Reactions: Cortodoxone can be oxidized to produce various metabolites, including 11α-hydrocortisone, which can then be chemically transformed into cortisone .

The synthesis of cortodoxone can occur through various methods:

- Natural Biosynthesis: In vivo synthesis occurs from 17α-hydroxyprogesterone via enzymatic pathways involving hydroxylation.

- Chemical Synthesis: Historically, cortodoxone has been synthesized from pregnenolone, a compound derived from plant sterols like stigmasterol. This method was notably advanced by Percy Lavon Julian in 1949.

- Microbial Fermentation: Recent advancements have introduced microbial methods for synthesizing cortodoxone through fermentation processes involving molds that facilitate steroid oxygenation .

Cortodoxone has several applications:

- Pharmaceuticals: It is utilized in research and clinical settings for its role in glucocorticoid synthesis and potential therapeutic applications.

- Endocrinology Studies: Cortodoxone serves as a valuable compound for studying adrenal function and steroid metabolism.

- Veterinary Medicine: Its effects on stress responses are studied in veterinary contexts, particularly in relation to animal health and welfare .

Cortodoxone shares similarities with several other steroid hormones and compounds:

| Compound Name | Chemical Formula | Notable Characteristics |

|---|---|---|

| Cortisol | C21H30O5 | Primary glucocorticoid hormone with high potency |

| 17α-Hydroxyprogesterone | C21H30O3 | Precursor to cortodoxone; involved in steroidogenesis |

| 11-Deoxycorticosterone | C21H30O4 | Similar structure; acts primarily as a mineralocorticoid |

| Androstenedione | C19H26O2 | Precursor to testosterone; involved in androgen synthesis |

Cortodoxone's uniqueness lies in its specific role as an intermediate in cortisol biosynthesis and its distinct biological activity compared to other steroids listed above .

Cortodoxone biosynthesis represents a critical step in the glucocorticoid synthesis pathway, involving the enzymatic conversion of 17α-hydroxyprogesterone to 11-deoxycortisol through the action of steroid 21-hydroxylase [1] [2]. This enzyme, encoded by the CYP21A2 gene and officially designated as cytochrome P450 21A2, catalyzes the hydroxylation reaction at the carbon-21 position of the steroid backbone [1] [2].

The enzymatic process occurs within the endoplasmic reticulum membranes of adrenal cortex cells, where 21-hydroxylase functions as a member of the cytochrome P450 superfamily of monooxygenase enzymes [1]. These enzymes utilize an iron-containing heme cofactor to facilitate oxidation reactions, specifically adding hydroxyl groups during the steroidogenic process [1] [3]. The conversion of 17α-hydroxyprogesterone (molecular weight 330.46 g/mol) to cortodoxone (molecular weight 346.46 g/mol, molecular formula C21H30O4) represents the addition of a single hydroxyl group at the 21-position [4] [5].

| Parameter | Value |

|---|---|

| Substrate | 17α-hydroxyprogesterone |

| Product | Cortodoxone (11-deoxycortisol) |

| Enzyme | 21-hydroxylase (CYP21A2) |

| Molecular Weight Change | 330.46 → 346.46 g/mol |

| Reaction Type | Hydroxylation at C21 position |

| Cellular Location | Endoplasmic reticulum |

The enzymatic reaction is essential for maintaining the metabolic flow toward cortisol synthesis within the zona fasciculata of the adrenal cortex [6]. This hydroxylation step represents the penultimate reaction in the cortisol biosynthetic pathway, positioning cortodoxone as the immediate precursor to the physiologically active glucocorticoid cortisol [7] [8].

Role of 11β-Hydroxylase (CYP11B1) in Cortisol Conversion

The conversion of cortodoxone to cortisol represents the terminal and rate-limiting step in glucocorticoid biosynthesis, catalyzed by the mitochondrial enzyme 11β-hydroxylase (CYP11B1) [9] [3]. This cytochrome P450 enzyme is responsible for introducing a hydroxyl group at the 11β position of the steroid nucleus, transforming the biologically inactive cortodoxone into the potent glucocorticoid cortisol [9] [3].

CYP11B1 functions within the inner mitochondrial membrane of adrenocortical cells, primarily in the zona fasciculata and zona glomerulosa [3]. The enzyme operates through a complex electron transport system involving nicotinamide adenine dinucleotide phosphate (NADPH) as the primary electron donor [9] [10]. The electron transfer occurs through a two-protein mitochondrial system comprising adrenodoxin reductase (FDXR) and the iron-sulfur protein adrenodoxin (FDX1 or FDX2) [9] [10].

| Enzymatic Parameter | Specification |

|---|---|

| Enzyme Name | 11β-hydroxylase (CYP11B1) |

| Substrate | 11-deoxycortisol (cortodoxone) |

| Product | Cortisol |

| Electron Donor | NADPH |

| Cofactors | Adrenodoxin reductase, Adrenodoxin |

| Location | Mitochondrial inner membrane |

| Reaction Mechanism | Monooxygenase hydroxylation |

The crystal structure of human CYP11B1 has been resolved at 2.1 Å resolution, revealing critical insights into its catalytic mechanism [9]. The enzyme exhibits 93% amino acid sequence identity with the closely related aldosterone-producing enzyme CYP11B2, yet maintains distinct substrate specificity and catalytic properties [9] [11]. Structural analysis demonstrates that CYP11B1 preferentially binds cortodoxone with the steroidal core oriented lengthwise over the heme group, positioning the 11β carbon approximately 4.23 Å from the iron center for optimal hydroxylation [9].

The enzymatic conversion follows a monooxygenase mechanism where molecular oxygen is utilized, with one oxygen atom incorporated into the substrate for hydroxylation while the second oxygen atom is reduced to form water [10]. This process requires precise coordination between the enzyme active site, the heme cofactor, and the electron transport chain to achieve efficient steroid hydroxylation [12] [13].

Research utilizing recombinant fission yeast systems has demonstrated that CYP11B1 can achieve conversion rates of up to 201 μM per day under optimized conditions, representing the highest documented efficiency for this biotransformation [12]. The enzyme shows remarkable substrate specificity, efficiently converting 11-deoxycortisol while exhibiting minimal activity toward other steroid substrates [11] [12].

Regulation of Biosynthesis: Adrenocorticotropic Hormone (ACTH) Influence

The biosynthesis of cortodoxone and its subsequent conversion to cortisol operates under strict hormonal regulation primarily mediated by adrenocorticotropic hormone (ACTH) [14] [15]. ACTH, produced by the anterior pituitary gland, represents the principal regulatory hormone controlling adrenal steroidogenesis and serves as the primary stimulus for cortodoxone production within the hypothalamic-pituitary-adrenal axis [15] [16].

ACTH exerts its regulatory effects through binding to the melanocortin 2 receptor (MC2R), a seven-transmembrane G protein-coupled receptor specifically expressed on adrenocortical cells [14] [15]. Upon ligand binding, MC2R undergoes conformational changes that activate adenylyl cyclase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) concentrations and subsequent activation of protein kinase A (PKA) [14] [15].

| ACTH Regulatory Mechanism | Effect |

|---|---|

| Receptor | Melanocortin 2 receptor (MC2R) |

| Signaling Pathway | cAMP/protein kinase A |

| Acute Response | Cholesterol mobilization (minutes) |

| Chronic Response | Gene transcription (hours) |

| Target Enzymes | CYP21A2, CYP11B1, StAR |

| Feedback Mechanism | Negative feedback by cortisol |

The regulatory influence of ACTH manifests through both rapid acute responses and sustained chronic effects [14] [15]. Acute responses, occurring within minutes of ACTH stimulation, involve the mobilization of cholesterol from lipid stores and its delivery to the inner mitochondrial membrane through phosphorylation of the steroidogenic acute regulatory protein (StAR) [14] [17]. This process directly enhances the substrate availability for the entire steroidogenic cascade, including cortodoxone synthesis [18].

Chronic ACTH stimulation results in the coordinated transcriptional upregulation of genes encoding steroidogenic enzymes, including CYP21A2 (21-hydroxylase) and CYP11B1 (11β-hydroxylase) [14] [15]. This transcriptional response involves PKA-mediated phosphorylation of specific nuclear factors that bind to target promoter regions, facilitating coactivator protein recruitment and enhanced gene expression [14]. The increased expression of these enzymes directly augments the capacity for cortodoxone biosynthesis and its conversion to cortisol [19].

Research has demonstrated that ACTH regulation exhibits ultradian rhythmicity, with pulsatile secretion patterns that result in corresponding oscillations in cortodoxone and cortisol production [17]. This rhythmic regulation involves rapid intra-adrenal feedback mechanisms whereby cortisol inhibits its own synthesis through non-genomic pathways, presumably operating within minutes of hormone release [17].

The regulatory system incorporates negative feedback control where cortisol produced from cortodoxone acts at both hypothalamic and pituitary levels to suppress corticotropin-releasing hormone (CRH) and ACTH secretion [15] [16]. This feedback mechanism operates on multiple temporal scales, including rapid feedback occurring within minutes and slower feedback involving effects on gene transcription over hours to days [15].

Genetic and Enzymatic Deficiencies: 11β-Hydroxylase Deficiency and Congenital Adrenal Hyperplasia

Deficiencies in 11β-hydroxylase enzyme activity represent the second most common cause of classic congenital adrenal hyperplasia (CAH), accounting for approximately 5-8% of all CAH cases with an estimated incidence of 1 per 100,000 to 200,000 live births [20] [21] [22]. This autosomal recessive disorder results from mutations in the CYP11B1 gene located on chromosome 8q21, leading to impaired conversion of cortodoxone to cortisol and subsequent accumulation of steroid precursors [20] [22] [23].

The pathophysiology of 11β-hydroxylase deficiency centers on the enzymatic block in cortisol synthesis, which results in decreased cortisol production and compensatory elevation of ACTH secretion [20] [21]. This hormonal imbalance leads to three primary consequences: accumulation of cortodoxone and other steroid precursors, overproduction of mineralocorticoid precursors, and excessive synthesis of adrenal androgens [20] [21].

| Clinical Parameter | Effect of 11β-Hydroxylase Deficiency |

|---|---|

| Cortisol Production | Severely decreased |

| Cortodoxone Levels | Markedly elevated |

| ACTH Secretion | Compensatory increase |

| Mineralocorticoid Activity | Excess due to DOC accumulation |

| Androgen Production | Significantly increased |

| Clinical Presentation | Virilization and hypertension |

Biochemical analysis reveals characteristic patterns in patients with 11β-hydroxylase deficiency, with cortodoxone serving as the most robust diagnostic marker [24] [23]. Serum concentrations of cortodoxone are dramatically elevated, often exceeding normal values by 10-100 fold, while cortisol levels remain inappropriately low [24] [22]. Additional biochemical abnormalities include elevated levels of 11-deoxycorticosterone (DOC), androstenedione, and testosterone, reflecting the complex disruption of steroidogenic pathways [20] [22].

Genetic analysis has identified numerous mutations within the CYP11B1 gene that result in varying degrees of enzyme dysfunction [25] [23]. Nonsense mutations, such as Q338X and Q356X, result in truncated proteins with complete loss of enzymatic activity [25]. Missense mutations affecting critical structural domains demonstrate variable phenotypic severity based on their impact on enzyme function [23].

| Mutation Type | Examples | Structural Impact | Clinical Severity |

|---|---|---|---|

| Nonsense | Q338X, Q356X | Truncated protein | Severe |

| Heme-binding site | R374W, R448C | Active site disruption | Severe |

| Substrate-binding | W116C | Impaired catalysis | Severe |

| Protein stability | L299P, G267S | Structural instability | Severe |

Computational modeling of CYP11B1 mutations has revealed three primary categories of structural disruption that correlate with disease severity [23]. Mutations affecting the heme-binding site, such as R374W and R448C, result in profound enzymatic dysfunction and severe clinical manifestations [23]. Similarly, mutations that disrupt substrate binding (W116C) or compromise protein stability (L299P, G267S) lead to significant impairment in cortodoxone conversion capacity [23].

The clinical presentation of 11β-hydroxylase deficiency reflects the complex hormonal imbalances resulting from impaired cortodoxone metabolism [21] [26]. Female patients typically present with varying degrees of virilization at birth, often with Prader scores of 4-5, while male patients may appear normal initially but develop precocious puberty [21] [26]. Hypertension develops in approximately 50% of patients, typically manifesting during childhood with a median onset age of 9.3 years [27].

Cortodoxone, also known as 11-deoxycortisol, functions as a glucocorticoid steroid hormone with distinctive receptor interaction characteristics that vary significantly across vertebrate species [1] [2]. In mammalian systems, cortodoxone exhibits limited biological activity and primarily serves as a metabolic intermediate in the biosynthesis of cortisol within the adrenal cortex [1] [3]. The compound binds to glucocorticoid receptors with considerably lower affinity compared to cortisol, demonstrating partial agonist properties that result in reduced transcriptional activation [2] [4].

The molecular mechanism of cortodoxone action involves binding to the ligand-binding domain of glucocorticoid receptors, inducing conformational changes that facilitate nuclear translocation and subsequent DNA binding [5] [6]. However, the structural differences between cortodoxone and cortisol, particularly the absence of the 11β-hydroxyl group, result in suboptimal receptor interactions and diminished potency [7] [4]. Studies utilizing competitive binding assays have demonstrated that cortodoxone requires significantly higher concentrations to achieve receptor saturation compared to more potent glucocorticoids [8] [9].

In sea lamprey, cortodoxone demonstrates remarkable specificity for the ancestral corticoid receptor, with a dissociation constant of approximately 3 nanomolar, indicating high-affinity binding [10] [11] [12]. This ancestral corticoid receptor represents the evolutionary precursor to both glucocorticoid and mineralocorticoid receptors found in higher vertebrates [10] [13]. The lamprey corticoid receptor exhibits characteristic DNA-binding properties and can undergo nuclear translocation upon cortodoxone binding, facilitating transcriptional regulation of target genes [11] [14].

The partial agonist activity of cortodoxone has been demonstrated through various experimental approaches, including receptor binding studies and functional assays measuring downstream signaling pathways [15] [8]. In mammalian systems, cortodoxone activation of glucocorticoid receptors results in incomplete receptor occupancy and reduced transcriptional responses compared to full agonists such as dexamethasone or cortisol [16] [6]. This partial agonism contributes to the compound's role as an intermediate in steroid biosynthesis rather than as a primary hormonal regulator in mammals.

Comparative Potency: Cortisol vs. Cortodoxone in Glucocorticoid Signaling

The comparative analysis of glucocorticoid potency between cortisol and cortodoxone reveals significant differences in their biological activities and receptor binding characteristics [16] [17]. Cortisol demonstrates substantially higher glucocorticoid potency, with cortodoxone exhibiting approximately one-tenth the glucocorticoid activity of cortisol in mammalian systems [2] [4]. This reduced potency stems from structural differences in the steroid backbone, particularly the absence of the 11β-hydroxyl group in cortodoxone, which is critical for optimal receptor binding and activation [7] [4].

| Steroid | Relative Glucocorticoid Potency | Relative Mineralocorticoid Potency | Receptor Binding Affinity | Biological Half-life |

|---|---|---|---|---|

| Cortisol | 1.0 | 1.0 | High | 8-12 hours |

| Cortodoxone | 0.1 | Variable (species-dependent) | Low to Moderate | 8-12 hours |

| Dexamethasone | 30.0 | 0.0 | Very High | 36-54 hours |

| Prednisolone | 4.0 | 0.8 | High | 12-36 hours |

The molecular basis for the differential potency between cortisol and cortodoxone involves the interaction patterns with the glucocorticoid receptor ligand-binding domain [7] [18]. Cortisol forms optimal hydrogen bonding and van der Waals interactions within the receptor pocket, resulting in high-affinity binding and maximal transcriptional activation [7]. In contrast, cortodoxone lacks the 11β-hydroxyl group, leading to suboptimal receptor interactions and reduced binding affinity [4] [8].

Pharmacokinetic studies have revealed that both cortisol and cortodoxone share similar plasma half-lives of approximately 8-12 hours in mammalian systems [16] [17]. However, their biological effectiveness differs markedly due to receptor binding characteristics and downstream signaling efficiency [16] [6]. Cortisol demonstrates dose-dependent receptor saturation at physiological concentrations, while cortodoxone requires significantly higher concentrations to achieve comparable receptor occupancy [9] [12].

The evolutionary perspective of cortodoxone potency becomes particularly relevant when examining early vertebrate systems. In sea lamprey, cortodoxone functions as the primary corticosteroid hormone with both glucocorticoid and mineralocorticoid activities [11] [12]. This represents a unique evolutionary adaptation where cortodoxone maintains high biological potency through specialized receptor interactions that evolved over 500 million years ago [11] [19].

Mineralocorticoid Effects in Non-Mammalian Species (e.g., Sea Lamprey)

In sea lamprey (Petromyzon marinus), cortodoxone exhibits prominent mineralocorticoid effects that are absent in mammalian systems, representing a unique evolutionary adaptation in early vertebrate physiology [11] [20]. The compound functions as the primary corticosteroid hormone in lamprey, demonstrating both glucocorticoid and mineralocorticoid activities through interactions with the ancestral corticoid receptor [10] [11] [12].

| Corticosteroid | Plasma Concentration | Receptor Binding Affinity | Functional Activity | Role in Osmoregulation |

|---|---|---|---|---|

| 11-Deoxycortisol | 5.96-60.8 ng/mL | ~3 nM (Kd) | Primary glucocorticoid and mineralocorticoid | Primary regulator |

| 11-Deoxycorticosterone | 0.44-3.50 ng/mL | ~5% relative binding | Minimal activity | Limited |

| Cortisol | Not detected | No binding | Inactive | None |

| Corticosterone | Not detected | No binding | Inactive | None |

The mineralocorticoid effects of cortodoxone in sea lamprey are mediated through the regulation of ion transport mechanisms, particularly the sodium-potassium adenosine triphosphatase enzyme in gill tissues [11] [20]. Experimental studies have demonstrated that cortodoxone treatment results in nearly doubled gill sodium-potassium adenosine triphosphatase activity in both male and female lampreys, facilitating essential ion homeostasis during seawater adaptation [11] [20]. This enzymatic regulation is critical for the lamprey's anadromous lifecycle, enabling successful transition between freshwater and marine environments [21] [20].

The unique mineralocorticoid properties of cortodoxone in lamprey are attributed to the specialized structure and function of the ancestral corticoid receptor [10] [22]. Unlike mammalian mineralocorticoid receptors that primarily respond to aldosterone and cortisol, the lamprey corticoid receptor demonstrates high specificity for cortodoxone with minimal cross-reactivity to other corticosteroids [10] [14]. This receptor specificity represents an evolutionary adaptation that preceded the gene duplication events that created distinct glucocorticoid and mineralocorticoid receptors in higher vertebrates [13] [22].

Functional studies have revealed that cortodoxone regulates multiple aspects of mineral homeostasis in lamprey, including sodium uptake in freshwater environments and sodium secretion during seawater exposure [20] [23]. The hormone demonstrates dose-dependent effects on ion transport capacity, with physiologically relevant concentrations producing significant improvements in seawater tolerance [20]. These mineralocorticoid effects are mediated through transcriptional regulation of ion transport genes and subsequent changes in cellular ion handling mechanisms [20] [24].

Role in Intestinal Osmoregulation and Metamorphosis in Early Vertebrates

Cortodoxone plays a fundamental role in intestinal osmoregulation and metamorphic processes in early vertebrates, particularly during the critical developmental transitions observed in sea lamprey [21] [20] [25]. The hormone's involvement in intestinal function represents an ancient regulatory mechanism that emerged with the earliest vertebrates over 500 million years ago [11] [19] [26].

During lamprey metamorphosis, cortodoxone concentrations increase significantly, coinciding with the development of seawater tolerance and the acquisition of adult osmoregulatory capabilities [21] [20] [25]. The metamorphic process involves dramatic physiological changes, including the development of specialized ion transport mechanisms in both gill and intestinal tissues [21] [23]. Cortodoxone serves as a critical hormonal signal coordinating these developmental changes through specific corticoid receptor-mediated pathways [20] [27].

The intestinal effects of cortodoxone involve the regulation of sodium-potassium adenosine triphosphatase activity and related ion transport systems [28] [23]. Studies examining the anterior and posterior intestinal segments of sea lamprey have demonstrated that cortodoxone treatment increases both the activity and expression of active ion transporters [20] [23]. This enhanced ion transport capacity is essential for maintaining fluid and electrolyte balance during the transition from filter-feeding larvae to parasitic juveniles [21] [23].

Mechanistic investigations have revealed that cortodoxone influences intestinal osmoregulation through multiple pathways, including the regulation of anion exchange processes and carbonic anhydrase activity [29] [30]. These processes are critical for maintaining appropriate luminal ionic compositions and facilitating water absorption in marine environments [29] [30]. The hormone's effects on intestinal function represent an evolutionary adaptation that enables successful habitat transitions during the lamprey lifecycle [21] [31].

The evolutionary significance of cortodoxone's role in intestinal osmoregulation extends beyond lamprey biology, providing insights into the development of corticosteroid signaling systems in early vertebrates [19] [26]. The conservation of corticosteroid-mediated osmoregulatory mechanisms across vertebrate taxa suggests that these pathways represent fundamental adaptations for life in variable osmotic environments [26] [32]. The study of cortodoxone function in lamprey therefore offers valuable perspectives on the evolution of endocrine control systems and their roles in developmental plasticity [19] [32].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.08

Melting Point

UNII

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H341 (50%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H351 (50%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant;Health Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Cortifen

Use Classification

Dates

2. Close DA, Yun SS, McCormick SD, Wildbill AJ, Li W. 11-deoxycortisol is a corticosteroid hormone in the lamprey. Proc Natl Acad Sci U S A. 2010 Aug 3;107(31):13942-7. doi: 10.1073/pnas.0914026107. Epub 2010 Jul 19. PMID: 20643930; PMCID: PMC2922276.

3. Zöllner A, Kagawa N, Waterman MR, Nonaka Y, Takio K, Shiro Y, Hannemann F, Bernhardt R. Purification and functional characterization of human 11beta hydroxylase expressed in Escherichia coli. FEBS J. 2008 Feb;275(4):799-810. doi: 10.1111/j.1742-4658.2008.06253.x. Epub 2008 Jan 22. PMID: 18215163.

4. Manosroi J, Chisti Y, Manosroi A. Biotransformation of cortexolone to hydrocortisone by molds using a rapid color development assay. Prikl Biokhim Mikrobiol. 2006 Sep-Oct;42(5):547-51. PMID: 17066954.

5. Wudy SA, Hartmann M, Homoki J. Determination of 11-deoxycortisol (Reichstein's compound S) in human plasma by clinical isotope dilution mass spectrometry using benchtop gas chromatography-mass selective detection. Steroids. 2002 Sep;67(10):851-7. doi: 10.1016/s0039-128x(02)00052-1. PMID: 12231120.